4-Amino-3-(methylsulfanyl)phenol

Overview

Description

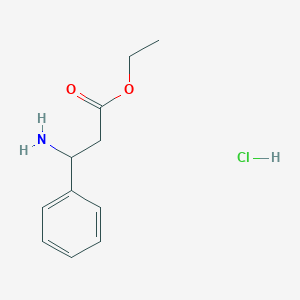

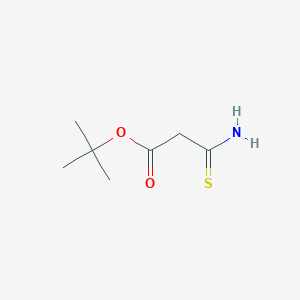

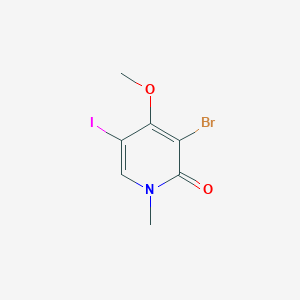

4-Amino-3-(methylsulfanyl)phenol is a useful research compound. Its molecular formula is C7H9NOS and its molecular weight is 155.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

Derivatives of 4-Amino-3-(methylsulfanyl)phenol have been synthesized and tested for their antimicrobial properties. Compounds like 1,2,4-Triazole and 1,3,4-Thiadiazole derivatives of 5-Amino-2-Hydroxybenzoic Acid, which include the core structure of this compound, have shown significant antibacterial activity against S. aureus and E. coli, as well as antifungal activity against A. niger, using the cup plate technique (Hussain, Sharma, & Amir, 2008).

Catalytic and Material Science Applications

Compounds containing the this compound motif have been used in the synthesis of oligonuclear nickel(II) complexes. These complexes, derived from asymmetric compartmental ligands bearing adjacent {N2O} and {N, S, O} donor sets, have been characterized and their crystal structures reported. Such complexes are crucial for understanding the coordination chemistry of nickel and its potential applications in catalysis and material science (Adams et al., 2003).

Biological Evaluation and DNA Interaction Studies

4-Aminophenol derivatives, including those structurally related to this compound, have been synthesized, characterized, and evaluated for their antimicrobial and antidiabetic activities. These studies include DNA interaction studies, highlighting the compounds' broad-spectrum antimicrobial and potential anticancer activities, through molecular docking methods indicating significant inhibition of amylase and glucosidase (Rafique et al., 2022).

Mechanism of Action

Target of Action

It is known that phenols, a group to which this compound belongs, are often involved in electroanalytical detection .

Mode of Action

Phenols, including this compound, can be detected through an indirect electrochemical protocol . This involves the determination of target phenols through an electrochemically adapted optical protocol .

Biochemical Pathways

Phenolic compounds, which include this compound, are known to be synthesized by the shikimic acid pathway in advanced plants . Phenylalanine ammonia lyase is a prime enzyme for the phenylpropanoid biosynthetic pathway, connecting primary metabolism to secondary metabolism .

Result of Action

It is known that phenolic compounds are synthesized and accumulated in host plants during harsh environmental conditions .

Safety and Hazards

“4-Amino-3-(methylsulfanyl)phenol” is classified as Acute Tox. 4 Oral - Aquatic Acute 1 - Aquatic Chronic 1 - Skin Sens. 1A according to the GHS classification . It is harmful if swallowed or if inhaled, may cause an allergic skin reaction, and is very toxic to aquatic life with long-lasting effects .

Biochemical Analysis

Biochemical Properties

4-Amino-3-(methylsulfanyl)phenol plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to participate in oxidation-reduction reactions and can act as a substrate for certain enzymes. For instance, it can interact with peroxidase enzymes, which catalyze the oxidation of phenolic compounds. The interaction between this compound and these enzymes is typically characterized by the transfer of electrons, leading to the formation of reactive intermediates .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, it can alter the expression of genes involved in oxidative stress responses and metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their activation or inhibition. For example, it can inhibit the activity of certain oxidases by binding to their active sites, thereby preventing the oxidation of substrates. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time have been studied extensively in laboratory settings. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its effects on cellular function can change over time, with prolonged exposure leading to alterations in cellular metabolism and gene expression. In vitro and in vivo studies have shown that this compound can have long-term effects on cellular function, including changes in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to significant toxicity. Threshold effects have been identified, with certain dosages leading to adverse effects such as oxidative stress and cellular damage. In animal studies, high doses of this compound have been associated with liver and kidney toxicity, highlighting the importance of dosage regulation.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to oxidative stress and detoxification. It can interact with enzymes such as cytochrome P450 oxidases, which play a key role in the metabolism of xenobiotics. Additionally, this compound can affect metabolic flux by altering the levels of metabolites involved in energy production and redox balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by transporters such as organic anion transporters. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence its bioavailability and activity within different cellular compartments .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its biochemical effects. It can be found in the cytoplasm, nucleus, and mitochondria, with its localization influenced by targeting signals and post-translational modifications. In the mitochondria, this compound can affect mitochondrial function and energy production, while in the nucleus, it can modulate gene expression by interacting with transcription factors .

Properties

IUPAC Name |

4-amino-3-methylsulfanylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c1-10-7-4-5(9)2-3-6(7)8/h2-4,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URNPJAGSKRJTAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC(=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30597711 | |

| Record name | 4-Amino-3-(methylsulfanyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37407-24-2 | |

| Record name | 4-Amino-3-(methylsulfanyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.